An In-depth Technical Guide to Laquinimod-d5: Chemical Structure and Properties
An In-depth Technical Guide to Laquinimod-d5: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laquinimod-d5 is the deuterated analog of Laquinimod, an orally active immunomodulator that has been investigated for the treatment of autoimmune and neurodegenerative diseases, most notably multiple sclerosis (MS). Deuteration is a strategic modification intended to alter the pharmacokinetic profile of the parent drug, potentially enhancing its therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Laquinimod-d5, with a focus on its mechanism of action and the experimental methodologies used in its evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Physicochemical Properties
Laquinimod-d5 is a quinoline-3-carboxamide derivative. The deuteration is specifically on the N-phenyl ring, where five hydrogen atoms are replaced by deuterium. This isotopic substitution is designed to increase the metabolic stability of the compound by strengthening the carbon-deuterium bonds, which can lead to a reduced rate of metabolism.
Below is a 2D representation of the chemical structure of Laquinimod-d5:
Image of the chemical structure of Laquinimod-d5
A 2D chemical structure of Laquinimod-d5 would be depicted here, showing the quinoline core, the carboxamide linkage, and the deuterated phenyl group.
Table 1: Physicochemical Properties of Laquinimod-d5 and Laquinimod
| Property | Laquinimod-d5 | Laquinimod | Reference(s) |
| IUPAC Name | 5-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-(phenyl-d5)-1,2-dihydroquinoline-3-carboxamide | 5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | [1][2] |
| Molecular Formula | C₁₉H₁₂D₅ClN₂O₃ | C₁₉H₁₇ClN₂O₃ | [1][3] |
| Molecular Weight | 361.83 g/mol | 356.8 g/mol | [1][3] |
| CAS Number | 1214267-09-0 | 248281-84-7 | [1] |
| Solubility | DMSO: 100 mg/mL (276.37 mM) | DMSO: 61 mg/mL (170.96 mM), Ethanol: 1 mg/mL, Water: Insoluble | [1] |
| pKa (Strongest Acidic) | Not available | 5.02 | [1] |
| logP | Not available | 2.77 | [1] |
Pharmacokinetics and Metabolism
While specific pharmacokinetic data for Laquinimod-d5 is not extensively published, the parent compound, Laquinimod, has been studied in clinical trials. Laquinimod exhibits high oral bioavailability and a long terminal half-life.[4] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3] The deuteration in Laquinimod-d5 is anticipated to reduce the rate of CYP3A4-mediated metabolism, potentially leading to increased plasma exposure and a longer half-life compared to Laquinimod.
Table 2: Pharmacokinetic Parameters of Laquinimod in Humans
| Parameter | Value | Reference(s) |
| Bioavailability | High | [5] |
| Protein Binding | >98% | [5] |
| Half-life (t₁/₂) | ~80 hours | [5] |
| Metabolism | Primarily via CYP3A4 | [3] |
Mechanism of Action and Pharmacodynamics
The precise mechanism of action of Laquinimod is not fully elucidated but is known to be multifactorial, involving both immunomodulatory and neuroprotective effects.[6][7] It is believed that Laquinimod-d5 shares the same mechanism of action as its non-deuterated counterpart.
Immunomodulatory Effects
Laquinimod modulates the immune system primarily by affecting antigen-presenting cells (APCs) and T cells.[6][8] It has been shown to:
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Shift the cytokine balance: Laquinimod promotes a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2/Treg response.[4][6]
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Modulate APC function: It alters the function of dendritic cells and monocytes, leading to a dampened autoimmune response.[4][8]
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Target the Aryl Hydrocarbon Receptor (AhR): Laquinimod is an AhR agonist, and this interaction is thought to reprogram APCs to become more tolerogenic.[9]
Neuroprotective Effects
Beyond its effects on the peripheral immune system, Laquinimod can cross the blood-brain barrier and exert direct effects within the central nervous system (CNS).[7] Its neuroprotective actions include:
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Inhibition of astrocytic NF-κB activation: This action helps to reduce CNS inflammation and demyelination.[1][7]
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Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Increased BDNF levels support neuronal survival and function.[10][11]
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Reduction of microglial activation and axonal damage: Laquinimod has been shown to prevent neuronal damage in animal models of neuroinflammation.[7]
Below is a diagram illustrating the proposed signaling pathways affected by Laquinimod.
Experimental Protocols
Synthesis of Laquinimod
A common synthetic route for Laquinimod starts from 2-amino-6-chlorobenzoic acid and involves a four-step process.[12] The synthesis of Laquinimod-d5 would likely follow a similar pathway, utilizing a deuterated aniline derivative in the final coupling step.
The general workflow for the synthesis is outlined below:
In Vitro Assays
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Cell Viability Assays: To determine the cytotoxicity of Laquinimod-d5, cell lines such as peripheral blood mononuclear cells (PBMCs) can be incubated with varying concentrations of the compound, and viability can be assessed using methods like MTT or trypan blue exclusion.
-
Cytokine Profiling: PBMCs or specific immune cell subsets (e.g., T cells, monocytes) are stimulated in the presence or absence of Laquinimod-d5. The levels of pro- and anti-inflammatory cytokines in the cell culture supernatant are then quantified using ELISA or multiplex bead arrays.[4]
-
Gene Expression Analysis: The effect of Laquinimod-d5 on the expression of genes related to inflammation and immune regulation can be analyzed using quantitative real-time PCR (qRT-PCR) or microarray analysis in treated cells.
-
NF-κB Activation Assay: The inhibitory effect of Laquinimod-d5 on NF-κB activation in astrocytes can be measured using reporter gene assays or by quantifying the nuclear translocation of NF-κB subunits via Western blotting or immunofluorescence.[7]
In Vivo Studies
The primary animal model used to evaluate the efficacy of Laquinimod is experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[8][10][13][14]
-
EAE Induction: EAE is typically induced in mice or rats by immunization with myelin-derived peptides or proteins, such as myelin oligodendrocyte glycoprotein (MOG)₃₅₋₅₅, in complete Freund's adjuvant.
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Treatment Regimen: Laquinimod-d5 would be administered orally, and different dosing regimens (prophylactic or therapeutic) can be tested.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 for no signs, 5 for moribund).
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Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess the extent of inflammation, demyelination, and axonal damage.
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Immunological Analysis: Immune cells can be isolated from the spleen, lymph nodes, and CNS to analyze cytokine production, T cell proliferation, and the frequency of different immune cell populations by flow cytometry.
The general workflow for an in vivo EAE study is depicted below:
Conclusion
Laquinimod-d5 represents a promising next-generation immunomodulatory agent with potential therapeutic advantages over its parent compound, Laquinimod. Its unique mechanism of action, targeting both peripheral inflammation and central neurodegeneration, makes it a compelling candidate for the treatment of autoimmune and neurodegenerative diseases. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of Laquinimod-d5 and to confirm its therapeutic efficacy and safety in clinical settings. This technical guide provides a foundational understanding of the chemical and biological properties of Laquinimod-d5 to aid researchers and drug development professionals in their ongoing investigations.
References
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- 8. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. activebiotech.com [activebiotech.com]
- 10. Oral treatment with laquinimod augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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